molecular formula C8H5ClFN3O B2876233 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016763-54-4

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2876233
CAS RN: 1016763-54-4
M. Wt: 213.6
InChI Key: OWAYIIRZEKFZKG-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a chlorine atom and a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions. For example, a compound with a similar structure was synthesized using the prodrug approach, and it was obtained in 85% yield . The synthesis of such compounds often involves reactions like the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.

Scientific Research Applications

Anticancer Potential

Research on novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine demonstrated significant in vitro anticancer activity against various human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds exhibited cytotoxicity, with certain derivatives showing higher effectiveness than the standard 5-fluorouracil in specific cell lines (Vinayak, Sudha, & Lalita, 2017).

Antimicrobial Properties

A series of 1,3,4-oxadiazole derivatives demonstrated notable antimicrobial properties. These compounds, especially those with multiple fluorine atoms, exhibited high potency against a range of bacterial and fungal strains. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness (Parikh & Joshi, 2014).

Anti-Inflammatory and Analgesic Agents

Certain azole derivatives of aryl acetic acid, including compounds with 1,3,4-oxadiazol-2-amine structures, showed promising anti-inflammatory and analgesic activities in vivo. Some of these compounds were found to be more potent than the standard drug ibuprofen (Amir, Saifullah, & Akhter, 2011).

Electrochemical and Optical Applications

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were developed, showcasing high thermal stability and unique optical properties. These polymers, soluble in various organic solvents, demonstrated potential for applications in electrochromic devices due to their specific optoelectronic characteristics (Hamciuc, Hamciuc, & Brumǎ, 2005).

Herbicidal Activity

Some 1,3,4-oxadiazole derivatives with a chloro-fluorophenoxy pyridine structure displayed significant herbicidal activity against various graminaceous plants. These compounds were effective at moderate levels without causing crop injury, suggesting their utility in agricultural applications (Tajik & Dadras, 2011).

Antioxidant and Anti-Inflammatory Activities

Derivatives of 1,3,4-oxadiazol-2-amine, specifically those with styrylsulfonyl groups, demonstrated significant antioxidant and anti-inflammatory activities. Some compounds outperformed standard antioxidants like Ascorbic acid, indicating their potential in medicinal chemistry (Sravya et al., 2019).

properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYIIRZEKFZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016763-54-4
Record name 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
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